3-(4-Methoxyphenyl)cyclopentan-1-amine
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Overview
Description
3-(4-Methoxyphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclopentan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with cyclopentanone in the presence of a reducing agent. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylcyclopentane derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in serotonin and dopamine pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)cyclopentan-1-amine hydrochloride
- 1-(3-Methoxyphenyl)cyclopentan-1-amine
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10-11H,2,5,8,13H2,1H3 |
InChI Key |
PWEFCMHUAJTXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(C2)N |
Origin of Product |
United States |
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